Suc-Ala-Trp-Pro-Phe-pNA

Vue d'ensemble

Description

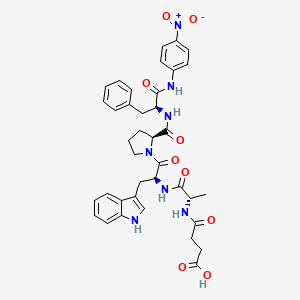

Suc-Ala-Trp-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . It is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

Molecular Structure Analysis

Suc-Ala-Trp-Pro-Phe-pNA inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . Suc-AAPF-pNA is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It is also a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity .Physical And Chemical Properties Analysis

Suc-Ala-Trp-Pro-Phe-pNA is a white to faint yellow powder . It has a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution .Applications De Recherche Scientifique

Biochemistry

Application Summary

In biochemistry, Suc-Ala-Trp-Pro-Phe-pNA is utilized as a substrate in enzymatic assays to measure the activity of specific proteases, such as chymotrypsin and human pancreatic elastase .

Methods of Application

The compound is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) and added to a reaction mixture containing the enzyme under study. The enzymatic cleavage of the substrate releases a chromogenic product, typically measured at 405 nm absorbance .

Results and Outcomes

The rate of increase in absorbance is directly proportional to the enzyme activity. This method provides quantitative data on enzyme kinetics, including parameters like Vmax and Km, which are crucial for understanding enzyme behavior in biochemical pathways .

Molecular Biology

Application Summary

Molecular biologists use Suc-Ala-Trp-Pro-Phe-pNA to study post-translational modifications, particularly the cis-trans isomerization of peptide bonds by peptidyl prolyl isomerases (PPIases) .

Methods of Application

The substrate is incorporated into peptide sequences that mimic natural proteins. The isomerization reaction is then monitored through changes in absorbance, reflecting the PPIase activity .

Results and Outcomes

The assays help in identifying the role of PPIases in protein folding and function. Data obtained can include the rate of isomerization and its impact on protein stability and conformation .

Pharmacology

Application Summary

Pharmacological research employs Suc-Ala-Trp-Pro-Phe-pNA to screen for inhibitors of proteases that are potential therapeutic targets for diseases like hypertension and cancer .

Methods of Application

High-throughput screening assays are set up where potential inhibitors are tested against the substrate in the presence of the target protease. Inhibitory activity is assessed by the decrease in the rate of substrate cleavage .

Results and Outcomes

Effective inhibitors show a significant reduction in the enzymatic activity, providing a basis for drug development. The IC50 values are calculated to determine the potency of the inhibitors .

Biotechnology

Application Summary

Biotechnologists use Suc-Ala-Trp-Pro-Phe-pNA for optimizing industrial enzyme production, such as in the fermentation processes of proteases used in detergents and food processing .

Methods of Application

The substrate is used to measure the activity of proteases in fermentation broths. It helps in monitoring enzyme production over time and under various fermentation conditions .

Results and Outcomes

The yield and activity of the proteases are quantified, aiding in the selection of optimal fermentation parameters for maximum enzyme production .

Medical Research

Application Summary

In medical research, Suc-Ala-Trp-Pro-Phe-pNA is applied in diagnostic assays to detect and quantify protease levels in biological samples, which can be indicative of certain diseases .

Methods of Application

Clinical samples are incubated with the substrate, and the enzymatic activity is measured. This can be done in various formats, including microplate assays and diagnostic strips .

Results and Outcomes

The concentration of proteases in the sample is determined, which can assist in diagnosing conditions like pancreatitis or inflammatory diseases based on elevated enzyme levels .

Enzymology

Application Summary

Enzymologists use Suc-Ala-Trp-Pro-Phe-pNA to study the mechanism of action and specificity of proteases, contributing to fundamental knowledge in enzymology .

Methods of Application

Detailed kinetic studies are performed where the substrate is systematically varied, and the effects on protease activity are recorded. This includes altering substrate concentration, pH, and temperature .

Results and Outcomes

The studies provide insights into the catalytic mechanism of proteases, their substrate specificity, and the influence of environmental factors on their activity. Kinetic constants like kcat and Km are derived from these experiments .

This analysis showcases the versatility of Suc-Ala-Trp-Pro-Phe-pNA in various scientific fields, offering valuable insights into enzyme behavior and function, which is pivotal for both basic and applied sciences.

Clinical Diagnostics

Application Summary

“Suc-Ala-Trp-Pro-Phe-pNA” is used in clinical diagnostics to measure protease activity in stool samples, which can indicate pancreatic disorders .

Methods of Application

A photometric assay is conducted where the substrate is added to stool samples. The enzymatic cleavage resulting in the release of 4-nitroaniline is measured under alkaline conditions, providing a yellow color that is quantified .

Results and Outcomes

The assay yields quantitative measurements of chymotrypsin activity in the stool, which can be correlated with pancreatic health. Abnormal levels may suggest pancreatic insufficiency or other related conditions .

Enzyme Inhibition Studies

Application Summary

The substrate is employed in enzyme inhibition studies to identify new proteolytic activities in yeast mutants, which can lead to the discovery of novel therapeutic targets .

Methods of Application

Yeast mutants are screened using the substrate to detect any aberrant protease activity. The assay measures the rate of substrate hydrolysis, indicating the presence of proteolytic enzymes .

Results and Outcomes

The identification of unique proteolytic activities can inform the development of specific inhibitors, which may have potential applications in treating diseases caused by these enzymes .

Protein Engineering

Application Summary

In protein engineering, “Suc-Ala-Trp-Pro-Phe-pNA” is used to tailor the specificity of proteases like subtilisin, which has implications for industrial and pharmaceutical enzyme applications .

Methods of Application

Mutant enzymes are tested against the substrate to evaluate changes in specificity. Chemical modifications of the enzymes are performed to enhance their performance in desired reactions .

Results and Outcomes

The experiments assist in designing enzymes with altered specificity, which can be more effective in specific industrial processes or as therapeutic agents .

Immunology

Application Summary

Immunologists use the substrate to study the activity of peptidyl prolyl cis-trans isomerases (PPIases) like cyclophilins, which play a role in immune response modulation .

Methods of Application

The substrate is used in assays to measure the isomerization of X-Pro peptide bonds by PPIases. The reaction is monitored through changes in absorbance, reflecting the PPIase activity .

Results and Outcomes

The assays provide insights into the function of PPIases in immune responses, which can have implications for the development of immunosuppressive drugs .

Drug Discovery

Application Summary

“Suc-Ala-Trp-Pro-Phe-pNA” is utilized in drug discovery as a standard substrate to screen for inhibitors of FKBPs and cyclophilins, which are involved in various diseases .

Methods of Application

Potential inhibitors are tested for their ability to interfere with the substrate’s cleavage by these PPIases. The assays help in identifying compounds that can modulate PPIase activity .

Results and Outcomes

Compounds that show inhibitory activity against FKBPs and cyclophilins are considered for further development as therapeutic agents for diseases where these PPIases are implicated .

Molecular Pharmacology

Application Summary

The substrate is used in molecular pharmacology to investigate the solvation and functionality of enzymes like Subtilisin Carlsberg, which has implications for drug formulation .

Methods of Application

The substrate’s interaction with the enzyme is studied under various solvation conditions to understand how it affects enzyme activity and stability .

Results and Outcomes

The studies contribute to the knowledge of enzyme behavior in different environments, which is crucial for the design of stable and effective drug formulations .

Safety And Hazards

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)/t23-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPSTLLJSQXELA-QIOUBPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Trp-Pro-Phe-pNA | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

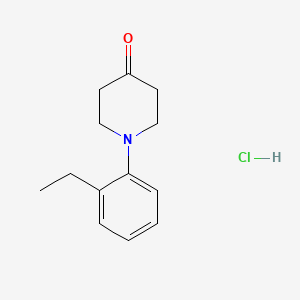

![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)

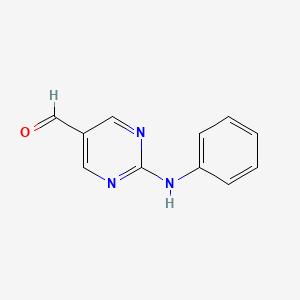

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)